molecular formula C18H14ClNO4S B2856854 2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831209-09-7

2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2856854
CAS No.: 831209-09-7
M. Wt: 375.82
InChI Key: JITBZEXMPJKBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a structurally complex organic compound characterized by a benzoic acid moiety linked via a thioether bond to a 2,5-dioxopyrrolidin-3-yl ring. The pyrrolidinone ring is further substituted with a 3-chloro-2-methylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-10-12(19)6-4-7-13(10)20-16(21)9-15(17(20)22)25-14-8-3-2-5-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITBZEXMPJKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s higher molar mass (389.85 g/mol) compared to (327.40 g/mol) and (373.45 g/mol) is attributed to the chloro-methylphenyl substituent.
  • Predicted pKa values (~3.3–3.4) suggest moderate acidity, typical of benzoic acid derivatives .

Yield Considerations :

  • Yields for such multi-step syntheses typically range from 57–68% (e.g., ), depending on steric hindrance from substituents. The bulkier 3-chloro-2-methylphenyl group in the target compound may reduce yields compared to simpler analogues like .

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